1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrobenzyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine typically involves the following steps:
N-alkylation of piperazine: Piperazine is reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzyl)piperazine.
Sulfonylation: The intermediate 1-(4-nitrobenzyl)piperazine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: The benzyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-aminobenzyl)-4-(phenylsulfonyl)piperazine.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrobenzyl)piperazine: Lacks the phenylsulfonyl group, which may affect its binding properties and reactivity.
4-(phenylsulfonyl)piperazine: Lacks the nitrobenzyl group, which may influence its biological activity and chemical reactivity.
1-(4-aminobenzyl)-4-(phenylsulfonyl)piperazine:
Uniqueness
1-(4-nitrobenzyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-8-6-15(7-9-16)14-18-10-12-19(13-11-18)25(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXFJTVTHRGLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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